molecular formula C6H9N3OS B255768 3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one

3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one

Cat. No. B255768
M. Wt: 171.22 g/mol
InChI Key: OJKAJTCYQLOBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one is an organic compound that belongs to the class of triazine derivatives. It is also known by the name of ESM-T. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by inhibiting the synthesis of nucleic acids in the target microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one has low toxicity and does not produce any significant adverse effects on the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may be harmful to researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Another potential application is in the field of materials science, where this compound could be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential uses in other areas of research.

Synthesis Methods

The synthesis of 3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one can be achieved by the reaction of 2-amino-4-methylthio-6-ethylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one has been studied for its potential applications in the field of pharmaceuticals. It has been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new drugs to combat bacterial and fungal infections.

properties

Product Name

3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-ethylsulfanyl-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C6H9N3OS/c1-3-11-6-7-5(10)4(2)8-9-6/h3H2,1-2H3,(H,7,9,10)

InChI Key

OJKAJTCYQLOBEY-UHFFFAOYSA-N

Isomeric SMILES

CCSC1=NC(=O)C(=NN1)C

SMILES

CCSC1=NC(=O)C(=NN1)C

Canonical SMILES

CCSC1=NC(=O)C(=NN1)C

Origin of Product

United States

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